1-Azidopentane
Overview
Description
1-Azidopentane is an organic compound characterized by the presence of an azide group attached to a five-carbon alkyl chain. This compound is known for its reactivity and is used in various chemical synthesis processes. The molecular formula of this compound is C5H11N3, and it is often utilized in organic chemistry due to its ability to participate in click chemistry reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azidopentane can be synthesized through the nucleophilic substitution reaction of 1-bromopentane with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds as follows:
C5H11Br+NaN3→C5H11N3+NaBr
Industrial Production Methods: In an industrial setting, the production of this compound involves similar nucleophilic substitution reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Azidopentane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different substituted pentane derivatives.
Cycloaddition Reactions: this compound can participate in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), elevated temperatures.
Cycloaddition: Alkynes, copper(I) catalysts, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), ether solvents, low temperatures.
Major Products:
Substitution: Various substituted pentane derivatives.
Cycloaddition: Triazoles.
Reduction: Pentylamine.
Scientific Research Applications
1-Azidopentane has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in drug discovery and development for the synthesis of potential therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, such as liquid crystal refrigeration materials.
Mechanism of Action
The mechanism of action of 1-Azidopentane primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is harnessed in click chemistry, where the azide group acts as a versatile synthetic handle for the rapid and efficient formation of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
Comparison with Similar Compounds
1-Azidohexane: Similar structure with a six-carbon alkyl chain.
1-Azidoheptane: Similar structure with a seven-carbon alkyl chain.
1-Azidooctane: Similar structure with an eight-carbon alkyl chain.
Comparison: 1-Azidopentane is unique due to its specific chain length, which influences its physical and chemical properties. Compared to its longer-chain analogs, this compound may exhibit different reactivity and solubility characteristics, making it suitable for specific applications where shorter alkyl chains are preferred.
Properties
IUPAC Name |
1-azidopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3/c1-2-3-4-5-7-8-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHBJNGBMWHOFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180947 | |
Record name | 1-Azidopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26330-06-3 | |
Record name | 1-Azidopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026330063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azidopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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